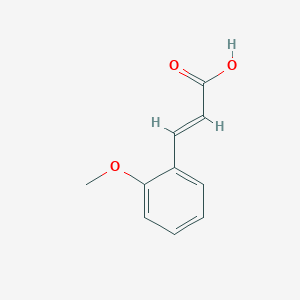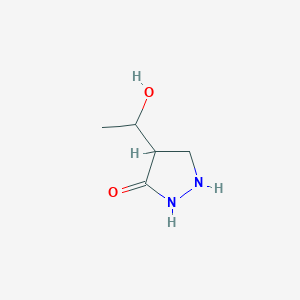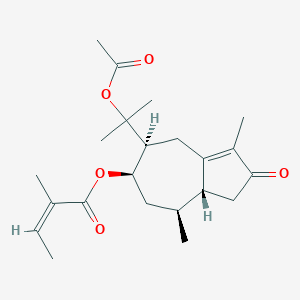
2-Bromo-2'-acetonaphthone
描述
2-Bromo-2'-acetonaphthone: is an organic compound with the molecular formula C12H9BrO 2-Bromo-2′-acetonaphthone . This compound is characterized by the presence of a bromomethyl group attached to a naphthyl ketone structure. It appears as a purple-brownish crystalline powder and is used in various chemical applications .
作用机制
Target of Action
It is known that this compound is used for derivatization of certain substances, suggesting that it may interact with a variety of molecular targets .
Mode of Action
2-Bromo-2’-acetonaphthone is used as a derivatization reagent in biochemical assays. It reacts with certain substances to form derivatives that can be detected and quantified
Biochemical Pathways
It has been used to convert tetra-acids extracted from calcium naphthenate deposits into 2-naphthacyl derivatives
Pharmacokinetics
Its use as a derivatization reagent suggests that it may have the ability to interact with and modify a variety of different molecules, potentially influencing their bioavailability .
Result of Action
Its use in derivatizing certain substances suggests that it may alter the chemical structure of these molecules, potentially affecting their function and behavior within cells .
生化分析
Biochemical Properties
2-Bromo-2’-acetonaphthone plays a significant role in biochemical reactions. It has been used as a derivatization reagent for the determination of fatty acids extracted from Botryococcus braunii by HPLC It interacts with these fatty acids to form derivatives that can be easily detected and quantified
Molecular Mechanism
It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may have different properties and interactions compared to the original compounds, potentially leading to changes in enzyme activity, gene expression, and other molecular processes
Metabolic Pathways
It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-2'-acetonaphthone can be synthesized through the bromination of 2-acetonaphthone. The reaction typically involves the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反应分析
Types of Reactions: 2-Bromo-2'-acetonaphthone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride
Major Products:
Substitution Reactions: Formation of substituted naphthyl ketones.
Oxidation Reactions: Formation of naphthyl carboxylic acids.
Reduction Reactions: Formation of naphthyl alcohols
科学研究应用
2-Bromo-2'-acetonaphthone is used in various scientific research applications, including:
Chemistry: It is used as a reagent for the derivatization of other compounds, such as captopril, to develop sensitive analytical methods
Biology: It is used in the study of biological processes involving brominated compounds.
Medicine: It is used in the development of pharmaceutical compounds and in the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and in the synthesis of complex organic molecules
相似化合物的比较
2-Bromoacetophenone: Similar in structure but with a phenyl group instead of a naphthyl group.
2-Bromo-4′-methoxyacetophenone: Similar in structure but with a methoxy group attached to the phenyl ring.
2-Bromo-4′-nitroacetophenone: Similar in structure but with a nitro group attached to the phenyl ring
Uniqueness: 2-Bromo-2'-acetonaphthone is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to its phenyl analogs. The naphthyl group provides additional stability and allows for more complex chemical transformations .
属性
IUPAC Name |
2-bromo-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHHGDUANVQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210199 | |
| Record name | Bromomethyl 2-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-54-7 | |
| Record name | 2-(Bromoacetyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomethyl 2-naphthyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2'-acetonaphthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromomethyl 2-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl 2-naphthyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-(Bromoacetyl)naphthalene acts as an alkylating agent, specifically targeting the methionine-192 residue located within the active site of α-chymotrypsin. This alkylation reaction occurs with a 1:1 stoichiometry and leads to the inactivation of the enzyme. [] This interaction has been studied by analyzing spectral changes upon enzyme modification and denaturation.
A: While specific spectroscopic data for 2-(bromoacetyl)naphthalene itself isn't detailed in the provided abstracts, studies utilizing this compound have employed various spectroscopic techniques for characterization. For instance, researchers have investigated the pH-dependent absorption spectra of 2-(bromoacetyl)naphthalene-modified α-chymotrypsin, comparing it to the model compound dimethyl(2-naphthoylmethyl)sulfonium bromide to understand the behavior of the attached naphthyl group within the enzyme's active site. [] Additionally, in the synthesis of 2-arylmorpholine hydrochloride derivatives, techniques like 1H NMR, 1H-1H COSY, IR, and MS were employed to confirm the structures of the synthesized compounds, which involved 2-(bromoacetyl)naphthalene as a starting material. []
A: Interestingly, the reaction rate between 2-(bromoacetyl)naphthalene and isopropylamine doesn't correlate with the solvent's dielectric constant. Instead, the reaction rate directly relates to the thermodynamic activity of the 2-(bromoacetyl)naphthalene reactant in that particular solvent. [] This observation suggests that solvent effects on this reaction are primarily governed by reactant activity rather than the solvent's polarity.
A: Yes, 2-(bromoacetyl)naphthalene has shown promise as a derivatizing agent in analytical techniques like HPLC. It can react with compounds like valproic acid [] and free fatty acids [] to form detectable derivatives. For instance, in analyzing free fatty acids in cocamidopropyl betaine, 2-(bromoacetyl)naphthalene, in conjunction with a crown ether catalyst, converts the fatty acids into their corresponding naphthacyl esters. These esters are then separated and quantified using HPLC. [] This derivatization approach enhances the sensitivity and detectability of the target compounds in complex mixtures.
A: While the provided abstracts mainly focus on α-chymotrypsin, there's evidence suggesting broader applications of 2-(bromoacetyl)naphthalene in protein studies. One example is its use in modifying a specific mutant of the peroxiredoxin enzyme from the organism Aeropyrum pernix K1. [] While details are limited in the abstract, this highlights the potential of 2-(bromoacetyl)naphthalene as a tool for investigating structure-function relationships in various proteins.
A: The reactions of 2-(bromoacetyl)naphthalene with dppm (bis(diphenylphosphino)methane) highlight its ability to participate in reactions yielding phosphonium salts and subsequently, phosphorus ylides. These reactions showcase the reactivity of the bromine atom in 2-(bromoacetyl)naphthalene towards nucleophilic substitution, allowing for the incorporation of the naphthyl moiety into more complex structures. [] Furthermore, the resulting ylides can act as ligands, forming complexes with metal ions like mercury(II), demonstrating the versatility of 2-(bromoacetyl)naphthalene as a building block in coordination chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















